(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid
Overview
Description
“(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid” is a chemical compound that contains 22 bonds in total. These include 13 non-Hydrogen bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl . The molecule consists of 9 Hydrogen atoms, 9 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid” includes a six-membered aromatic ring, a carboxylic acid group, and a hydroxyl group . The molecule has a total of 22 atoms .Scientific Research Applications
Renewable Building Blocks for Materials Science
Phloretic acid, a phenolic compound related to (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, has been explored for its potential as a renewable building block in materials science. The study by Trejo-Machin et al. (2017) demonstrates its utility in enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic -OH bearing molecules or macromolecules. This innovation opens avenues for a wide range of applications, including the development of bio-based materials with suitable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Antimicrobial Activity
Compounds structurally similar to (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid have been synthesized and evaluated for their antimicrobial activity. Mickevičienė et al. (2015) synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, showing significant antimicrobial and antifungal activities against various pathogens. This research highlights the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
Medical Applications
The modification of poly vinyl alcohol/acrylic acid hydrogels with amines, including derivatives similar to (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, has been studied by Aly and El-Mohdy (2015). These modifications aim to enhance the thermal stability and bioactivity of the hydrogels for medical applications. The study demonstrates the potential of these modified polymers in antibacterial and antifungal applications, indicating their usefulness in medical fields (Aly & El-Mohdy, 2015).
Chemical Synthesis
Research into the selective deblocking of propargyl carbonates, involving the protection of hydroxyl and amino functionalities of amino alcohols and aminophenols, reveals the versatility of compounds related to (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid in synthetic chemistry. This work by Ramesh, Bhat, and Chandrasekaran (2005) showcases an orthogonal protection strategy for hydroxyl and amino functionalities, contributing to more efficient synthetic pathways in organic chemistry (Ramesh, Bhat, & Chandrasekaran, 2005).
properties
IUPAC Name |
(2S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFVUADZXXJSDI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564596 | |
Record name | 2-Chloro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid | |
CAS RN |
70680-93-2 | |
Record name | 2-Chloro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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